(triphenylphosphine)ruthenium(II) CAS No. 340810-50-6](/img/structure/B12059203.png)
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application in catalysis, particularly in metathesis reactions. The compound features a ruthenium center coordinated with a variety of ligands, including N-heterocyclic carbene (NHC), triphenylphosphine, and indenylidene groups, which contribute to its stability and reactivity.
準備方法
The synthesis of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the following steps:
Formation of NHC Ligand: The N-heterocyclic carbene ligand is synthesized from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride through deprotonation using a strong base.
Coordination to Ruthenium: The NHC ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine and 3-phenyl-1H-inden-1-ylidene.
Purification: The resulting complex is purified using techniques such as column chromatography to obtain the final product.
化学反応の分析
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of reactions, including:
Metathesis Reactions: It is widely used as a catalyst in olefin metathesis reactions, where it facilitates the exchange of alkylidene groups between alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center undergoes changes in oxidation state.
Substitution Reactions: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include alkenes, alkynes, and various bases and acids. The major products formed depend on the specific reaction conditions and substrates used.
科学的研究の応用
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has several scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in metathesis reactions, which are important for the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) involves the coordination of the ruthenium center to substrates, facilitating their transformation through metathesis or other catalytic processes. The NHC ligand stabilizes the ruthenium center, while the triphenylphosphine and indenylidene ligands enhance its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and substrates used.
類似化合物との比較
Similar compounds to Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) include:
Grubbs Catalysts: These are also ruthenium-based metathesis catalysts but differ in their ligand structures.
Hoveyda-Grubbs Catalysts: These feature a chelating ligand that enhances stability and activity.
Schrock Catalysts: These are molybdenum or tungsten-based metathesis catalysts with different ligand environments.
The uniqueness of Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) lies in its specific ligand combination, which provides a balance of stability and reactivity, making it highly effective for various catalytic applications.
特性
CAS番号 |
340810-50-6 |
|---|---|
分子式 |
C54H51Cl2N2PRu |
分子量 |
930.9 g/mol |
IUPAC名 |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;triphenylphosphane |
InChI |
InChI=1S/C21H26N2.C18H15P.C15H10.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-12H,7-8H2,1-6H3;1-15H;1-9,11H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
KMIRIERKOXPLKS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


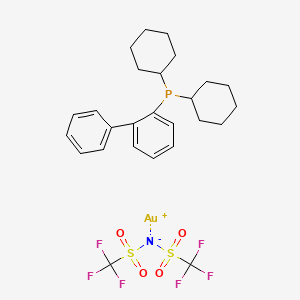
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
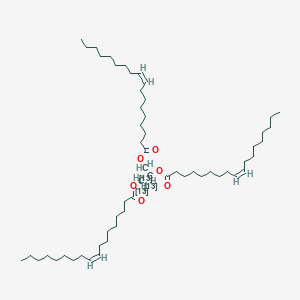

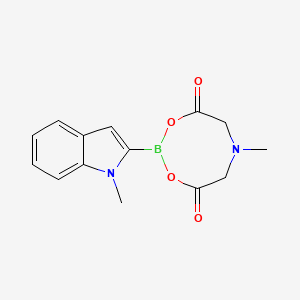
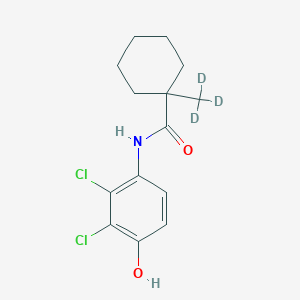

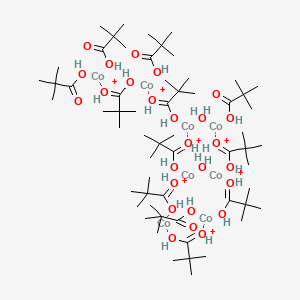
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)


